1,1-Difluoroethyl trifluoromethanesulfonate 1,1-Difluoroethyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 73323-78-1
VCID: VC4827060
InChI: InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3
SMILES: CC(OS(=O)(=O)C(F)(F)F)(F)F
Molecular Formula: C3H3F5O3S
Molecular Weight: 214.11

1,1-Difluoroethyl trifluoromethanesulfonate

CAS No.: 73323-78-1

Cat. No.: VC4827060

Molecular Formula: C3H3F5O3S

Molecular Weight: 214.11

* For research use only. Not for human or veterinary use.

1,1-Difluoroethyl trifluoromethanesulfonate - 73323-78-1

Specification

CAS No. 73323-78-1
Molecular Formula C3H3F5O3S
Molecular Weight 214.11
IUPAC Name 1,1-difluoroethyl trifluoromethanesulfonate
Standard InChI InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3
Standard InChI Key GNUKVRQUVNUSHQ-UHFFFAOYSA-N
SMILES CC(OS(=O)(=O)C(F)(F)F)(F)F

Introduction

Key Findings

1,1-Difluoroethyl trifluoromethanesulfonate (CAS 73323-78-1) is a fluorinated sulfonate ester with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. This compound serves as a critical reagent in organic synthesis, particularly for introducing fluorine-containing groups into pharmaceuticals and agrochemicals. Its unique reactivity stems from the electron-withdrawing trifluoromethanesulfonyl (triflyl) group, which enhances its electrophilicity. Key applications include its use as a trifluoroethylating agent, participation in gold-catalyzed reductive elimination reactions, and synthesis of positron emission tomography (PET) tracers.

Structural and Physicochemical Properties

Molecular Characteristics

The compound features a 1,1-difluoroethyl group (-CF₂CH₃) linked to a trifluoromethanesulfonate (-SO₂CF₃) moiety. Its InChIKey (GNUKVRQUVNUSHQ-UHFFFAOYSA-N) and SMILES (CC(F)(F)OS(=O)(=O)C(F)(F)F) confirm the connectivity and stereoelectronic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point118°C
Density (20°C)1.615 g/cm³
Refractive Index1.33
Flash Point32°C
SolubilityReacts with polar aprotic solvents

The compound is moisture-sensitive and typically stored under inert gas at temperatures below 15°C .

Synthesis and Reaction Mechanisms

Industrial Synthesis Routes

1,1-Difluoroethyl trifluoromethanesulfonate is synthesized via two primary methods:

  • Acid-Catalyzed Addition: Reacting 1,1-difluoroethylene with trifluoromethanesulfonic acid under controlled conditions .

  • Silane-Mediated Approach: Treatment of trifluoromethanesulfonic acid with 1,1-difluoroethyltrimethylsilane (TMSCF₂CH₃) in the presence of TiCl₄ .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Advantages
Acid-Catalyzed Addition85–90≥97Scalable, minimal byproducts
Silane-Mediated70–75≥95Avoids gaseous reactants

Mechanistic Insights

The compound participates in fluoride-rebound mechanisms during gold-catalyzed reactions. For example, in the presence of borane catalysts, it undergoes:

  • Fluoride Abstraction: Generates a difluorocarbene intermediate.

  • Migratory Insertion: Alkyl groups insert into the Au–CF₃ bond.

  • C–F Reductive Elimination: Forms trifluoromethylated products .

This mechanism enables the synthesis of aliphatic CF₃ compounds, which are challenging to access via conventional reductive elimination .

Applications in Pharmaceutical and Materials Chemistry

Trifluoroethylation Reactions

The compound is widely used to introduce CF₃ groups into drug candidates. For instance:

  • PET Tracer Synthesis: Serves as a precursor for ¹⁸F-labeled compounds, enabling non-invasive imaging of biological targets .

  • Anticancer Agents: Inhibits kinesin spindle protein (KSP) in taxane-resistant cancers, with IC₅₀ values as low as 5.0 µM.

Difluoromethylation of Heterocycles

In the presence of aqueous KOH, 1,1-difluoroethyl triflate reacts with phenols and thiophenols to form difluoromethyl ethers and sulfides. This one-pot protocol tolerates functional groups such as ketones and aldehydes, making it ideal for late-stage diversification .

Table 3: Representative Reactions and Yields

SubstrateProductYield (%)Conditions
4-Butylphenol4-Butyl-OCF₂H92MeCN/KOH, RT
2-Naphthol2-Naphthyl-OCF₂H88MeCN/KOH, RT
4-Bromophenol4-Bromo-OCF₂H85Pd catalysis → HCF₂OTf

Comparative Analysis with Analogues

2,2-Difluoroethyl Trifluoromethanesulfonate (CAS 74427-22-8)

This structural isomer exhibits lower electrophilicity due to reduced carbocation stability at the 2,2-difluoroethyl position. Consequently, it shows 20–30% lower yields in nucleophilic substitutions compared to the 1,1-isomer .

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